molecular formula C9H8ClFOS B14061135 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one

Cat. No.: B14061135
M. Wt: 218.68 g/mol
InChI Key: PMAMTUSVWYEPBB-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the chlorination of 1-(2-fluoro-5-mercaptophenyl)propan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like triethylamine can yield the corresponding amine derivative.

    Oxidation Reactions: The mercapto group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro, fluoro, and mercapto groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position, which can affect its reactivity and biological activity.

    1-Bromo-1-(2-fluoro-5-mercaptophenyl)propan-2-one: The bromo analog, which may exhibit different reactivity due to the presence of the bromo group instead of the chloro group.

    1-Chloro-1-(2-fluoro-5-hydroxyphenyl)propan-2-one: The hydroxy analog, which can participate in different types of chemical reactions compared to the mercapto analog.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClFOS

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(13)2-3-8(7)11/h2-4,9,13H,1H3

InChI Key

PMAMTUSVWYEPBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)S)F)Cl

Origin of Product

United States

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